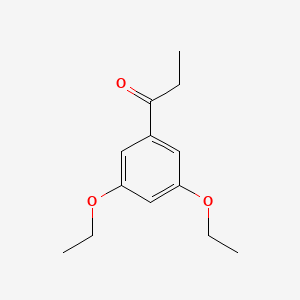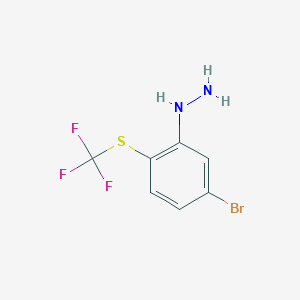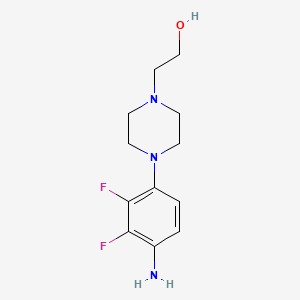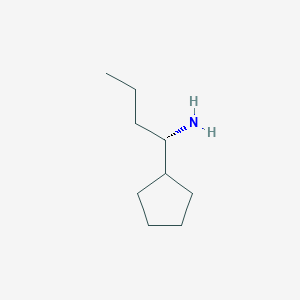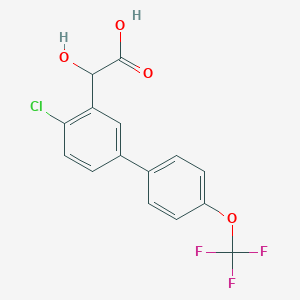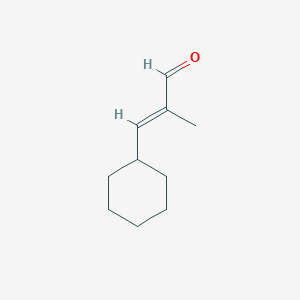
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- is an organic compound with the molecular formula C12H18O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is known for its unique structure, which includes a cyclohexyl group and a propenal moiety, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclohexanone with 2-methylpropenal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Addition: The carbonyl group can undergo addition reactions with nucleophiles, forming various adducts.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- can be compared with other similar compounds such as cinnamaldehyde (3-phenyl-2-propenal) and 2-methyl-3-phenylpropenal. While these compounds share the propenal moiety, the presence of different substituents (cyclohexyl, phenyl) imparts unique properties and reactivity. For instance, cinnamaldehyde is well-known for its use in flavoring and fragrance industries, whereas 2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- is more specialized in research and industrial applications.
Conclusion
2-Propenal, 3-cyclohexyl-2-methyl-, (2E)- is a versatile compound with significant importance in various fields of science and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(E)-3-cyclohexyl-2-methylprop-2-enal |
InChI |
InChI=1S/C10H16O/c1-9(8-11)7-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/b9-7+ |
InChI-Schlüssel |
KDRAROBGERQAFD-VQHVLOKHSA-N |
Isomerische SMILES |
C/C(=C\C1CCCCC1)/C=O |
Kanonische SMILES |
CC(=CC1CCCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



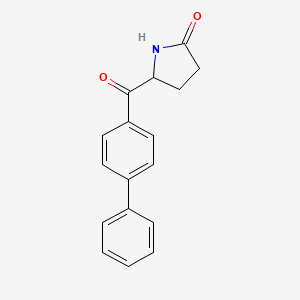
![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)
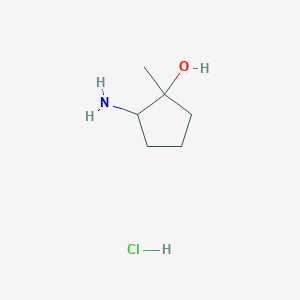
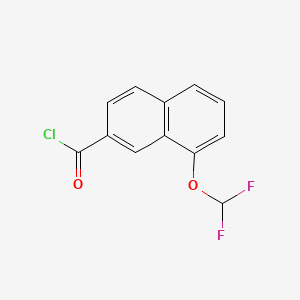
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
